4-methoxy-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole
Description
4-Methoxy-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 4 and a piperazine linker at position 2. The piperazine moiety is further functionalized with a 5-(trifluoromethyl)-1,3,4-oxadiazole group.
Properties
IUPAC Name |
2-[[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2S/c1-25-10-3-2-4-11-13(10)20-15(27-11)24-7-5-23(6-8-24)9-12-21-22-14(26-12)16(17,18)19/h2-4H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEZXSHZOPJOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole is a synthetic derivative featuring a complex structure that combines elements from oxadiazole, benzothiazole, and piperazine. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The molecular formula of the compound is CHFNOS. The trifluoromethyl group enhances lipophilicity and biological activity, while the methoxy and piperazine moieties contribute to its pharmacological profile.
Biological Activity Overview
Research indicates that derivatives of oxadiazole and benzothiazole possess a wide range of biological activities including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound has been evaluated for its efficacy against various pathogens and cancer cell lines.
Antimicrobial Activity
- Antibacterial Effects : Studies have shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antibacterial activity. For instance, compounds with similar structures have demonstrated potent effects against Staphylococcus aureus and Escherichia coli . The presence of the piperazine moiety may enhance this activity through improved binding to bacterial targets.
- Antitubercular Activity : Research by Dhumal et al. (2016) highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis. The binding affinity to key enzymes involved in fatty acid biosynthesis suggests a mechanism for their action .
Anticancer Activity
Recent studies have explored the cytotoxic effects of oxadiazole derivatives on various cancer cell lines:
- Cell Lines Tested : Compounds similar to the one were tested against human breast adenocarcinoma (MCF-7), leukemia (U-937), and melanoma (MEL-8) cell lines.
- Findings : Some derivatives exhibited IC values lower than traditional chemotherapeutics like doxorubicin, indicating superior potency . For example, certain 1,2,4-oxadiazole derivatives showed IC values ranging from 0.12 to 2.78 µM against MCF-7 cells .
The mechanisms underlying the biological activity of this compound can be attributed to:
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
- Apoptosis Induction : Flow cytometry assays revealed that certain derivatives induce apoptosis in cancer cells through upregulation of pro-apoptotic factors .
Study on Antimicrobial Efficacy
A study conducted by Paruch et al. (2020) focused on synthesizing various 1,3,4-oxadiazole derivatives. The results indicated that some compounds exhibited four times more potency against MRSA than vancomycin . This underscores the potential of oxadiazole-containing compounds as novel antibacterial agents.
Study on Anticancer Properties
In another investigation, derivatives were tested for their effects on leukemia cell lines. Certain compounds showed strong cytotoxic effects with IC values significantly lower than established treatments . This suggests a promising avenue for developing new cancer therapies based on this chemical scaffold.
Scientific Research Applications
The compound 4-methoxy-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 423.4 g/mol. The structure features a benzothiazole core, which is known for its biological activity, combined with a piperazine moiety and a trifluoromethyl-substituted oxadiazole.
Medicinal Chemistry
The compound has shown promise as a lead structure for developing new drugs targeting various diseases. Its structural components allow for interactions with biological targets such as enzymes and receptors.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzothiazole exhibit anticancer properties. A study on similar compounds demonstrated that modifications on the benzothiazole ring could enhance cytotoxicity against cancer cell lines, suggesting that This compound may also possess such activity .
Antimicrobial Properties
Compounds containing oxadiazole moieties have been reported to exhibit antimicrobial activities. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Activity | Reference |
|---|---|---|
| Benzothiazole derivatives | Moderate | |
| Oxadiazole-containing compounds | Strong | |
| 4-Methoxybenzothiazole derivatives | Variable |
Neurological Applications
The piperazine component suggests potential applications in neuropharmacology. Piperazine derivatives are often explored for their effects on neurotransmitter systems.
Case Study: Neurotransmitter Modulation
A related study found that piperazine derivatives could modulate serotonin receptors, indicating that This compound might influence mood and anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazole Derivatives
Key Similar Compounds and Structural Differences:
Key Observations:
- Trifluoromethyl vs. Methyl Substitution: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to methyl-substituted analogs (e.g., ). This is critical for improving oral bioavailability and membrane permeability .
- Piperazine Linker Flexibility: The piperazine spacer in the target compound allows for conformational adaptability, similar to benzothiazolone derivatives in , which exhibit enhanced binding to flexible enzyme pockets .
Physicochemical Properties
Comparison of Spectral and Physical Data:
Analysis:
- The target compound’s methoxy group (δ 3.85 in ¹H NMR) and trifluoromethyl-oxadiazole moiety likely contribute to its high solubility in polar aprotic solvents like DMF, similar to benzoxazole derivatives in .
- Stability under ambient conditions contrasts with light-sensitive triazole-thiazole hybrids, suggesting better shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
